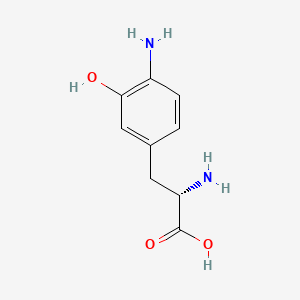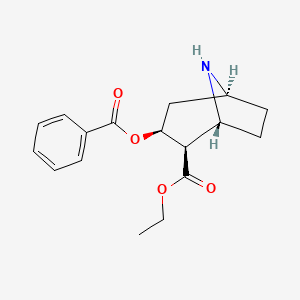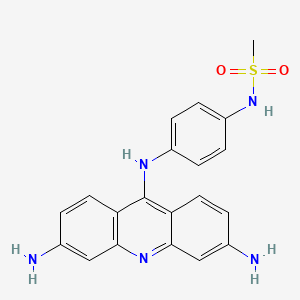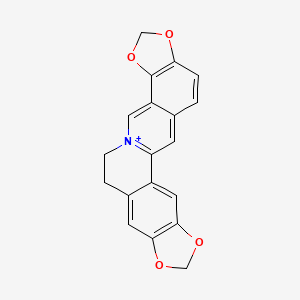
黄连碱
描述
Coptisine is an alkaloid found in Chinese goldthread (Coptis chinensis), greater celandine, and opium . It is known for its bitter taste and is used in Chinese herbal medicine along with the related compound berberine for digestive disorders caused by bacterial infections .
Synthesis Analysis
Coptisine is synthesized from benzylisoquinolines by phenolic oxidation and bonding with the isoquinoline N-methyl group . The in vitro synthesis of isoquinoline alkaloids is difficult because their structures are complex; hence, plants are still the main source of them . In the biosynthesis of coptisine, (S)-cheilanthifoline synthase (CFS) and (S)-stylopine synthase (SPS) catalyze (S)-scoulerine to form two methylenedioxy bridges to obtain (S)-stylopine, which is oxidized by STOX to obtain coptisine .
Molecular Structure Analysis
Coptisine’s chemical formula is C19H14NO4 . It is generated from benzylisoquinolines through phenolic oxidation .
Chemical Reactions Analysis
Coptisine has been found to have significant gap energy representing its possibility to undergo a chemical reaction . Among the four best selected ligands, coptisine, with its lowest gap energy, was predicted to have higher probability to undergo a chemical reaction .
Physical And Chemical Properties Analysis
Coptisine’s chemical formula is C19H14NO4 . It is synthesized from benzylisoquinolines by phenolic oxidation and bonding with the isoquinoline N-methyl group .
科学研究应用
Cancer Treatment
Coptisine has shown promise as a potential therapeutic candidate against various cancer cell lines. It has been observed to significantly inhibit the viability and growth of gastric cancer cell lines in a dose-dependent manner, with notable efficacy . Additionally, coptisine has been reported to suppress tumor growth and progression by down-regulating specific proteins involved in colorectal cancer . Its combination with other chemotherapy agents like cisplatin has also demonstrated synergistic effects .
Metabolic Diseases
Research indicates that coptisine may have protective effects against metabolic diseases. For instance, it has been found to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation, thereby protecting against cerebral ischemic injury . This suggests a potential role for coptisine in treating conditions like stroke and other central nervous system diseases.
Anti-inflammatory Treatments
Coptisine’s anti-inflammatory properties have been validated through its regulation of inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and modulate the NF-κB pathway, which plays a pivotal role in inflammation . These findings support the use of coptisine in treating inflammatory diseases, including cerebral ischemia and possibly other conditions like arthritis .
Gastrointestinal Diseases
The therapeutic potential of coptisine extends to gastrointestinal disorders. Studies have highlighted its effectiveness in treating colitis by transforming into a novel metabolite with superior anti-colitis effects . Coptisine’s role in traditional medicine for managing gastrointestinal issues aligns with these scientific findings, reinforcing its potential clinical applications .
Pharmacokinetics and Drug Delivery
Understanding coptisine’s pharmacokinetics is crucial for its therapeutic application. It is primarily metabolized in the liver and is poorly absorbed in the gastrointestinal system, with most being expelled through feces . Research is ongoing to improve its bioavailability and safety profile, given its potential hepatotoxicity .
Traditional Medicine Applications
Traditionally, coptisine has been used for thousands of years in Chinese medicine for its diverse beneficial properties. It has been a key component in prescriptions for treating severe skin diseases, dysentery, gastroenteritis, diabetes, and more . Its historical use in traditional medicine provides a foundation for its modern scientific research applications.
作用机制
Target of Action
Coptisine, a bioactive isoquinoline alkaloid derived from Coptis Chinemsis Franch, has been found to interact with several targets. It has shown potential as an anti-cancer agent, particularly against colon cancer cell line HCT-116 . The primary targets of coptisine in colon cancer include ESR1, ALB, AR, CDK2, PARP1, HSP90AB1, IGF1R, CCNE1, and CDC42 .
Mode of Action
Coptisine interacts with its targets, leading to various cellular changes. For instance, it inhibits the survival, migration, and proliferation of colon cancer cells DLD1 and HCT-116 . In addition, coptisine has been found to affect cell wall permeability, thereby inhibiting bacterial growth .
Biochemical Pathways
Coptisine affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway and NLRP3 inflammasome, which are involved in inflammation and immune responses . Moreover, coptisine has been reported to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation .
Pharmacokinetics
Coptisine exhibits low oral bioavailability and a short plasma half-life . It is primarily metabolized in the liver and is mostly expelled in the form of its prototype through feces . Despite its poor absorption and low availability, coptisine can cross the blood-brain barrier, accumulating at higher concentrations in different brain regions before being slowly eliminated .
Result of Action
The molecular and cellular effects of coptisine’s action are diverse. It has been found to significantly inhibit the viability and growth of gastric cancer cell lines in a dose-dependent manner . Coptisine also induces apoptosis in colon cancer cells . Furthermore, it has been reported to have anti-inflammatory effects, reducing the levels of pro-inflammatory factors such as TNF-α and NO .
Action Environment
Environmental factors can influence the action, efficacy, and stability of coptisine. For instance, the isolation of bioactive compounds from Coptis Chinensis Franch was carried out using a specific solvent system composed of chloroform, methanol, and water, with an addition of hydrochloric acid and triethylamine . This suggests that the extraction and preparation methods can impact the bioavailability and efficacy of coptisine.
安全和危害
属性
IUPAC Name |
5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOBCMEDLZUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-18-4 (chloride) | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10188404 | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coptisine | |
CAS RN |
3486-66-6 | |
| Record name | Coptisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coptisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coptisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COPTISINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coptisine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The interaction of Coptisine with these targets translates into a variety of beneficial effects:
- Anticancer Activity: By inducing apoptosis in cancer cells, inhibiting cell proliferation and metastasis, and modulating related signaling pathways, Coptisine shows promising anticancer effects against various cancers, including hepatocellular carcinoma, colorectal cancer, and pancreatic cancer. [, , ]
- Anti-inflammatory Effects: The suppression of pro-inflammatory cytokines and pathways like NF-κB and NLRP3 inflammasome contributes to Coptisine’s efficacy against inflammatory conditions such as ulcerative colitis, diabetic nephropathy, psoriasis, and post-infectious irritable bowel syndrome. [, , , , ]
- Antibacterial Activity: By inhibiting urease, a key enzyme for Helicobacter pylori survival, Coptisine effectively combats this bacterium. [, ]
- Anti-diabetic Effects: Coptisine demonstrates an ability to improve glucose tolerance and alleviate diabetic complications, such as diabetic nephropathy and endothelial dysfunction. [, ]
- Neuroprotective Activity: Coptisine exhibits neuroprotective effects, potentially by downregulating TXNIP gene expression and enhancing the thioredoxin defense system against oxidative stress. []
A: Coptisine has the molecular formula C19H14NO4+ and a molecular weight of 320.32 g/mol. []
A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and HRESIMS, have been used to confirm the structure of Coptisine and its derivatives. [, , ]
A: Yes, computational methods have been utilized for:* Molecular Docking: To predict binding affinities and interactions of Coptisine and its derivatives with target proteins, such as urease and proteins from pathogenic fungi and viruses. []* Molecular Dynamics Simulations: To evaluate the stability and dynamic behavior of Coptisine-target complexes in simulated physiological environments. []* QSAR Modeling: To explore the relationship between the structure of Coptisine derivatives and their biological activities, aiding in the design of novel derivatives with improved efficacy. []
A:
Dihydrocoptisines: These derivatives exhibit significantly higher anti-ulcerative colitis activity compared to quaternary coptisines or tetrahydrocoptisines. The position of substituents on the dihydrocoptisine scaffold, such as at the C-8 or C-13 positions, also impacts their efficacy. []* 8-Trifluoromethyldihydrocoptisines: These derivatives demonstrate enhanced structural stability and XBP1 transcriptional activation compared to dihydrocoptisine. []* 8-Alkyl-coptisine:* Increasing the length of the aliphatic chain at the 8-position initially enhances glucose consumption in HepG2 cells, but this effect diminishes with chains exceeding six carbon atoms. []
A:* Absorption: Coptisine demonstrates poor absorption in the gastrointestinal system. [, ]* Distribution: Following oral administration, coptisine is found in various tissues, but at low concentrations. []* Metabolism: The liver appears to be the primary site for Coptisine metabolism. []* Excretion: A significant portion of Coptisine is excreted unchanged in feces. []* Bioavailability: Coptisine exhibits low absolute bioavailability, ranging from 0.52% to 1.87% in rats. []
A: Yes, coptisine can inhibit the metabolism of berberine, another alkaloid often found in the same plants, in human liver microsomes. This interaction might be clinically relevant when Coptisine is used in combination with berberine-containing herbal preparations. []
ANone: A variety of models have been employed, including:
A: Research suggests that nanocarriers and β-cyclodextrin inclusion complexes could be promising approaches to improve the targeted delivery and bioavailability of Coptisine. [, ]
A: Coptisine demonstrates poor solubility in water and most common organic solvents, posing a significant challenge for its formulation and bioavailability. [, , ]
A: Yes, Coptisine has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can influence drug absorption and distribution. []
A: Research indicates that Coptisine can inhibit the metabolism of berberine, suggesting a potential for drug-drug interactions, particularly with herbal preparations containing both alkaloids. []
A: Coptisine, originally isolated from Coptis japonica, has a long history of use in traditional Chinese and Japanese medicine for its various medicinal properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





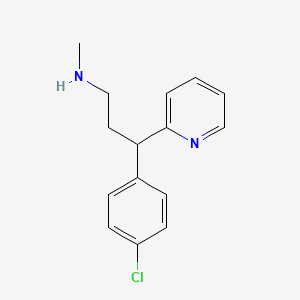

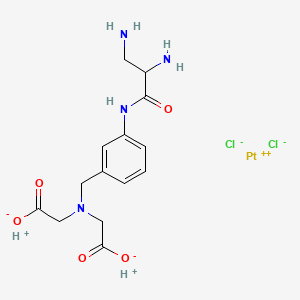
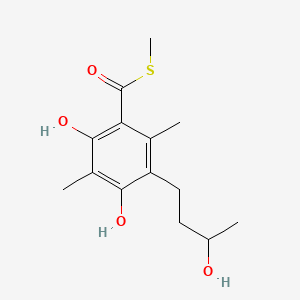



![4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1195791.png)
